molecular formula C16H30N2O3 B1440643 Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate CAS No. 864293-17-4

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate

Cat. No.: B1440643
CAS No.: 864293-17-4
M. Wt: 298.42 g/mol
InChI Key: GAZKWALREOBSLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O3 and its molecular weight is 298.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate for biologically active compounds like crizotinib. This compound was obtained using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, with a total yield of 49.9%. The synthesis process involves three steps, and the structural confirmation was achieved through MS and 1H NMR spectrum analysis (Kong et al., 2016).

Intermediate for Pharmaceuticals

The compound serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent. The synthesis route from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps was optimized for better efficiency, showcasing the compound's versatility in drug development (Wang et al., 2015).

Novel Compounds Development

Research into the preparation of novel compounds such as triple reuptake inhibitors indicates the use of tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate. This study explored different synthesis routes, including lipase-catalyzed kinetic resolution, highlighting the compound's role in developing new therapeutic molecules (Yamashita et al., 2015).

Structural and Biological Studies

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and its structure confirmed by XRD data. This compound underwent screening for its antibacterial and anthelmintic activity, demonstrating the potential for developing new therapeutic agents with specific biological activities (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

tert-butyl 4-[3-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)17-9-6-14(7-10-17)18-8-4-5-13(11-18)12-19/h13-14,19H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZKWALREOBSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693028
Record name tert-Butyl 3-(hydroxymethyl)[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-17-4
Record name tert-Butyl 3-(hydroxymethyl)[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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